N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide (CAS 671199-28-3) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoline class. Its structure incorporates a triazoloquinoline core linked via a sulfanyl bridge to an N-(3-acetylphenyl)acetamide moiety, distinguishing it from analogs bearing halogen, methoxy, or unsubstituted phenyl groups on the acetamide terminus.

Molecular Formula C20H16N4O2S
Molecular Weight 376.4g/mol
CAS No. 671199-28-3
Cat. No. B492617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
CAS671199-28-3
Molecular FormulaC20H16N4O2S
Molecular Weight376.4g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
InChIInChI=1S/C20H16N4O2S/c1-13(25)15-6-4-7-16(11-15)21-19(26)12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-11H,12H2,1H3,(H,21,26)
InChIKeyXQDJULKKOPACOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide (CAS 671199-28-3): Procurement-Relevant Chemical Identity and Scaffold Context


N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide (CAS 671199-28-3) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoline class. Its structure incorporates a triazoloquinoline core linked via a sulfanyl bridge to an N-(3-acetylphenyl)acetamide moiety, distinguishing it from analogs bearing halogen, methoxy, or unsubstituted phenyl groups on the acetamide terminus . The [1,2,4]triazolo[4,3-a]quinoline scaffold is pharmacologically privileged, with literature-documented activity against histone deacetylase 8 (HDAC8), methionine adenosyltransferase 2A (Mat2A), aldosterone synthase, and neuronal voltage-gated sodium channels, depending on substitution patterns [1]. Quantitative biological annotation for this specific compound remains sparse in the public domain; available vendor sourcing information indicates a purity specification of ≥95% (HPLC) and a molecular weight of 390.5 g/mol (C21H18N4O2S) . Users evaluating this compound for procurement should base decisions on its structural differentiation from congeneric series members, as direct head-to-head potency data are not yet reported in peer-reviewed literature.

Why N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide Cannot Be Interchanged with Generic Triazoloquinoline Analogs


Triazolo[4,3-a]quinoline derivatives are not functionally interchangeable, as minor substituent variations on the phenylacetamide terminus produce substantial shifts in target engagement, isoform selectivity, and cellular potency. In a systematic HDAC8 inhibitor series, the presence of a 3-chloro or 2,4-dichloro substituent on the phenyl ring was necessary for sub-micromolar HDAC8 inhibition (IC₅₀ ≤ 0.4 µM), whereas unsubstituted or methoxy-substituted analogs showed markedly weaker activity [1]. The 3-acetyl substituent in CAS 671199-28-3 introduces a hydrogen-bond-accepting carbonyl and a modest electron-withdrawing effect distinct from halogen or methoxy groups, potentially altering both target affinity and metabolic stability in ways that cannot be predicted by interpolation from halogenated or electron-donating analogs . Furthermore, the sulfanyl bridge geometry in this scaffold influences conformational flexibility and may affect binding-mode compatibility with the HDAC8 acetate-release channel or other shallow hydrophobic pockets [1]. These SAR features mean that procurement of a generic triazoloquinoline analog without the specific 3-acetylphenyl substitution pattern carries a high risk of divergent biological readout.

Product-Specific Quantitative Evidence Guide: N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide vs. Closest Analogs


Acetylphenyl Substituent Differentiation: Hydrogen-Bond-Accepting Capacity vs. Methoxy and Chloro Analogs

The 3-acetylphenyl group in CAS 671199-28-3 provides a carbonyl oxygen capable of acting as a hydrogen-bond acceptor, a feature absent in the closest catalogued analogs N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide (CAS 671199-10-3; methoxy, electron-donating) and 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 671199-22-7; trifluoromethyl, strong electron-withdrawing) . In the HDAC8 [1,2,4]triazolo[4,3-a]quinoline series, electron-donating substituents (e.g., methoxy, hydroxy) produced markedly reduced HDAC8 inhibitory activity compared to chloro-substituted analogs, while unsubstituted phenyl gave only moderate activity [1]. The 3-acetyl group occupies an intermediate electronic position (Hammett σₘ ≈ 0.38), distinct from both 4-methoxy (σₚ ≈ −0.27) and 3-trifluoromethyl (σₘ ≈ 0.43), predicting a unique target-interaction profile that cannot be emulated by either analog class [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Unsubstituted Triazoloquinoline Core Differentiation: Absence of 5-Methyl Group vs. 5-Methyl-Substituted Analog

CAS 671199-28-3 bears an unsubstituted triazolo[4,3-a]quinoline core, whereas the closely related analog N-(3-acetylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide incorporates a methyl group at the 5-position of the quinoline ring . In the broader triazolo[4,3-a]quinoline literature, the 5-methyl modification has been shown to influence CYP-mediated oxidative metabolism; in the aldosterone synthase inhibitor series, removal of a C-5 substituent improved metabolic half-life from <30 min to >120 min in human liver microsomes [1]. Although direct comparative metabolic stability data for the acetamide series are not published, the absence of the 5-methyl group in the target compound may confer differential oxidative metabolic susceptibility relative to the 5-methyl analog, a relevant consideration for cellular assay design where compound stability over 48–72 h incubation periods is required.

Medicinal Chemistry Scaffold Optimization Metabolic Stability

Sulfanyl Bridge Linker vs. Alternative Linkers: Conformational and Binding-Mode Implications

The target compound employs a sulfanyl (–S–) bridge linking the triazoloquinoline core to the acetamide moiety, whereas other triazolo[4,3-a]quinoline-based probes use direct C–N linkages (e.g., PF-9366, a Mat2A inhibitor with IC₅₀ = 420 nM ), piperazine linkers (HDAC8 series, IC₅₀ values 0.4–17.4 µM [1]), or thioether/ether spacers of varying length. The sulfanyl bridge introduces a C–S–C bond angle of approximately 99–104°, which alters the vector and distance between the core and the acetamide terminus relative to a direct C–N connection (bond angle ~120°) or a piperazine-linked scaffold (~109° tetrahedral geometry) [2]. In the HDAC8 co-crystal structures, the linker geometry directly determines whether the zinc-chelating group can productively engage the catalytic metal ion [1]. The sulfanyl linker in CAS 671199-28-3 provides a distinct spatial presentation of the 3-acetylphenylacetamide pharmacophore that cannot be replicated by C–N-linked or piperazine-linked scaffolds.

Medicinal Chemistry Linker Pharmacology Conformational Analysis

Anticonvulsant Scaffold Validation: Class-Level In Vivo Efficacy Benchmark for Triazolo[4,3-a]quinolines

The [1,2,4]triazolo[4,3-a]quinoline scaffold has demonstrated validated in vivo anticonvulsant activity: the lead compound 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) exhibited an ED₅₀ of 9.2 mg/kg in the maximal electroshock (MES) test in mice, comparable to the reference drug phenytoin (ED₅₀ = 9.9 mg/kg), and achieved a superior protective index (PI = 16.6 vs. phenytoin PI = 7.0) [1]. While CAS 671199-28-3 has not been directly tested in this assay, the shared triazolo[4,3-a]quinoline core and the presence of an acetylphenyl substituent (potentially enhancing CNS penetration relative to the 7-methoxy-5-phenyl analog due to lower polar surface area) provide a structural rationale for investigation in neuronal excitability models . This class-level validation distinguishes the triazolo[4,3-a]quinoline scaffold from the isomeric triazolo[1,5-a]quinoline series, which has been primarily pursued as adenosine A3 receptor antagonists with no reported anticonvulsant activity [2].

Neuroscience Anticonvulsant Drug Discovery In Vivo Pharmacology

HDAC8 Isoform Selectivity Landscape: Class-Level Evidence for Triazolo[4,3-a]quinoline Selectivity Over HDAC1/4/6/10/11

In a panel of 21 [1,2,4]triazolo[4,3-a]quinoline derivatives screened for HDAC8 inhibition, the most active compounds (9r, 9m, 9d, 9h) demonstrated complete selectivity for HDAC8 over HDAC1, HDAC4, HDAC6, HDAC10, and HDAC11 at the concentrations tested [1]. Compounds 9r and 9m achieved HDAC8 IC₅₀ values ≤0.4 µM, comparable to the reference co-crystal ligand (Compound B) [1]. This isoform selectivity profile is mechanistically significant because pan-HDAC inhibitors (e.g., vorinostat/SAHA, which inhibit HDAC1/2/3/6/8) produce broader transcriptional effects and greater clinical toxicity than HDAC8-selective agents [2]. Although CAS 671199-28-3 has not been directly tested in this HDAC panel, its structural congruence with the triazolo[4,3-a]quinoline cap group suggests potential for HDAC8 engagement, and the 3-acetylphenyl substituent may further modulate isoform selectivity through interactions with the HDAC8-specific acetate-release channel .

Epigenetics HDAC8 Inhibition Isoform Selectivity

Recommended Research and Industrial Application Scenarios for N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide (CAS 671199-28-3)


HDAC8-Focused Epigenetic Probe Discovery: Screening for Isoform-Selective Non-Hydroxamate Inhibitors

CAS 671199-28-3 is best deployed as a screening candidate in HDAC8 inhibitor discovery programs seeking non-hydroxamate zinc-chelating scaffolds. The [1,2,4]triazolo[4,3-a]quinoline core has demonstrated HDAC8-selective inhibition with no detectable activity against HDAC1, 4, 6, 10, or 11, a selectivity profile that avoids the hematological and gastrointestinal toxicities associated with pan-HDAC inhibition [1]. The 3-acetylphenyl substituent offers a hydrogen-bond-accepting carbonyl that may form additional contacts in the HDAC8 acetate-release channel, a structural feature absent in the published 9h/9m series, which relied on chloro substituents for potency [1]. Users should screen this compound at 1–50 µM in recombinant HDAC8 fluorogenic assays, with HDAC1 counterscreening, and compare against reference inhibitor PCI-34051 (HDAC8 IC₅₀ ~10 nM). Positive hits should be followed up with SMC3 acetylation Western blot in IMR-32 neuroblastoma cells to confirm cellular target engagement [1].

CNS Drug Discovery: Anticonvulsant Screening in Maximal Electroshock (MES) and Pentylenetetrazole (sc-PTZ) Models

The triazolo[4,3-a]quinoline scaffold has validated in vivo anticonvulsant activity, with lead compound 4a achieving an MES ED₅₀ of 9.2 mg/kg and a protective index (PI) of 16.6, superior to phenytoin (PI = 7.0) [2]. CAS 671199-28-3, with its 3-acetylphenyl modification, may exhibit altered brain penetration and efficacy relative to the 7-methoxy series. Procurement is recommended for exploratory neuropharmacology studies involving initial MES screening in mice (i.p. administration, 10–100 mg/kg dose range), followed by rotarod neurotoxicity assessment and sc-PTZ seizure testing for mechanism-of-action deconvolution. The unsubstituted quinoline C-5 position and the sulfanyl linker may confer differential metabolic stability relative to 5-methyl-substituted or C–N-linked analogs, potentially extending the duration of anticonvulsant effect [3].

Structure-Activity Relationship (SAR) Expansion: Mapping the Acetylphenyl Pharmacophore in Triazoloquinoline Chemical Space

CAS 671199-28-3 fills an under-explored region of triazolo[4,3-a]quinoline SAR space: the combination of an unsubstituted core, a sulfanyl linker, and a 3-acetylphenyl acetamide terminus. The closest reported analogs bear either methoxy (CAS 671199-10-3), trifluoromethyl (CAS 671199-22-7), or phenethyl (WAY-323996) substituents at the corresponding position . Systematic procurement of CAS 671199-28-3 alongside these comparators enables a focused SAR study to deconvolute the contribution of the acetyl carbonyl to target affinity, cellular potency, and metabolic stability. Recommended experiments include parallel HDAC8 inhibition assays, CYP450 metabolic stability profiling (human liver microsomes, NADPH-supplemented), and cellular permeability measurement (Caco-2 or PAMPA). This SAR matrix approach is particularly valuable for medicinal chemistry teams building triazoloquinoline-focused compound libraries.

Chemical Probe Tool Compound for PON2 or Mat2A Target Validation Studies

The [1,2,4]triazolo[4,3-a]quinoline scaffold has produced inhibitors of paraxonase-2 (PON2), with at least one analog achieving nanomolar IC₅₀ potency and cellular target engagement [4], as well as the Mat2A allosteric inhibitor PF-9366 (IC₅₀ = 420 nM) . CAS 671199-28-3, by virtue of its distinct 3-acetylphenyl substitution, may exhibit a shifted selectivity profile across these and other emerging triazoloquinoline targets. Procurement is advised for broad profiling panels (PON2 enzymatic assay, Mat2A SAM production assay in H520 or Huh-7 cells, and counter-screening against adenosine A3 receptor binding) to establish target identity. Positive hits can be followed by chemical proteomics (e.g., cellular thermal shift assay, CETSA) to confirm intracellular target engagement. The compound's sulfanyl linker and acetylphenyl group provide a structurally distinct starting point for hit-to-lead optimization relative to existing PON2 inhibitor TQ416 or Mat2A inhibitor PF-9366.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.